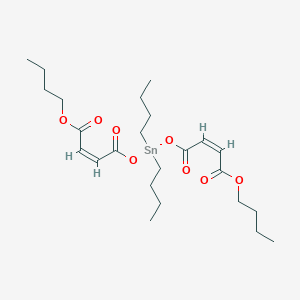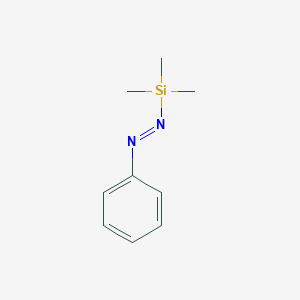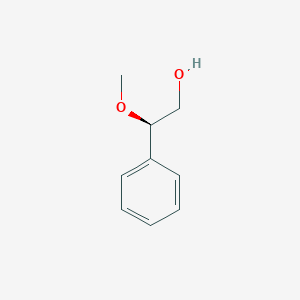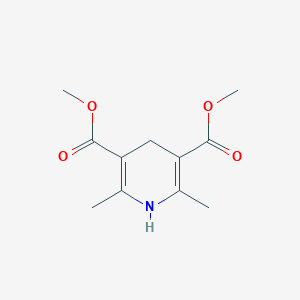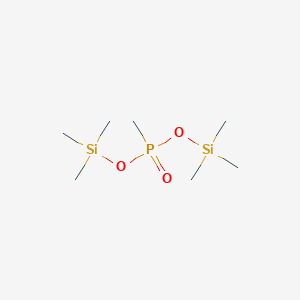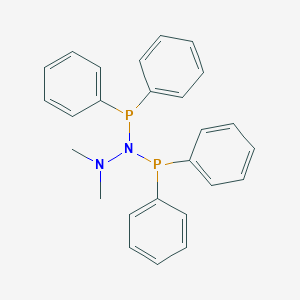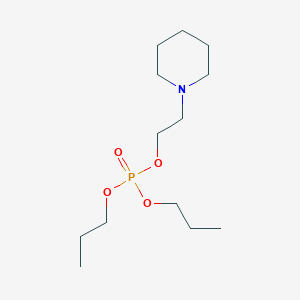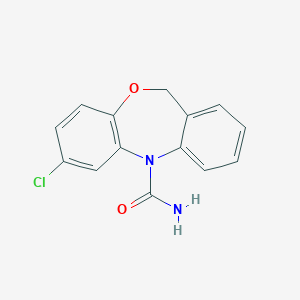
7-Chlorodibenz(b,e)(1,4)oxazepine-5(11H)-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Chlorodibenz(b,e)(1,4)oxazepine-5(11H)-carboxamide, also known as clozapine, is a tricyclic dibenzodiazepine derivative that has been widely used as an atypical antipsychotic drug. It was first synthesized in 1958 by Wander AG, a Swiss pharmaceutical company, and was later approved by the U.S. Food and Drug Administration (FDA) in 1989 for the treatment of schizophrenia.
Mécanisme D'action
Clozapine acts as an antagonist at various neurotransmitter receptors, including dopamine, serotonin, and adrenergic receptors. It has a high affinity for dopamine D4 receptors, which are thought to be involved in the pathophysiology of schizophrenia. By blocking these receptors, 7-Chlorodibenz(b,e)(1,4)oxazepine-5(11H)-carboxamide is able to reduce the positive symptoms of schizophrenia such as hallucinations and delusions.
Biochemical and physiological effects:
Clozapine has been shown to have a number of biochemical and physiological effects, including changes in neurotransmitter levels, alterations in gene expression, and modulation of immune function. It has also been associated with metabolic side effects such as weight gain and dyslipidemia.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 7-Chlorodibenz(b,e)(1,4)oxazepine-5(11H)-carboxamide in lab experiments is its high potency and specificity for dopamine D4 receptors. This allows researchers to selectively target these receptors and study their role in various physiological and pathological processes. However, one limitation is that this compound has a relatively short half-life and may require multiple doses to maintain therapeutic levels in vivo.
Orientations Futures
There are several potential future directions for research on 7-Chlorodibenz(b,e)(1,4)oxazepine-5(11H)-carboxamide. One area of interest is the development of new analogs with improved pharmacokinetic properties and reduced side effects. Another area of focus is the identification of novel therapeutic targets for this compound and related compounds. Additionally, there is growing interest in the use of this compound as a tool for studying the role of dopamine D4 receptors in various neurological and psychiatric disorders.
Méthodes De Synthèse
The synthesis of 7-Chlorodibenz(b,e)(1,4)oxazepine-5(11H)-carboxamide involves the reaction of 8-chloro-11H-benzo[b][1,4]oxazepine with 2-chloroacetamide in the presence of a base such as sodium hydride or potassium carbonate. The resulting product is then purified by recrystallization or chromatography. The yield of this synthesis method is typically around 50%.
Applications De Recherche Scientifique
Clozapine has been extensively studied for its therapeutic potential in various psychiatric disorders, including schizophrenia, bipolar disorder, and treatment-resistant depression. In addition, it has been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
Numéro CAS |
16802-77-0 |
|---|---|
Formule moléculaire |
C14H11ClN2O2 |
Poids moléculaire |
274.7 g/mol |
Nom IUPAC |
2-chloro-6H-benzo[c][1,5]benzoxazepine-11-carboxamide |
InChI |
InChI=1S/C14H11ClN2O2/c15-10-5-6-13-12(7-10)17(14(16)18)11-4-2-1-3-9(11)8-19-13/h1-7H,8H2,(H2,16,18) |
Clé InChI |
QAAMRPKLZCOAAY-UHFFFAOYSA-N |
SMILES |
C1C2=CC=CC=C2N(C3=C(O1)C=CC(=C3)Cl)C(=O)N |
SMILES canonique |
C1C2=CC=CC=C2N(C3=C(O1)C=CC(=C3)Cl)C(=O)N |
Autres numéros CAS |
16802-77-0 |
Synonymes |
7-chloro-5,11-dihydrodibenz(1,4)oxazepine-5-carboxamide SQ 10,996 SQ 10996 SQ-10,996 SQ-10996 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



